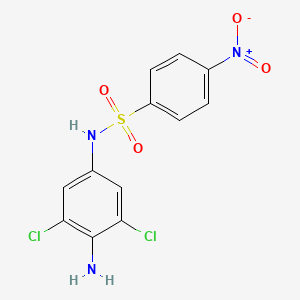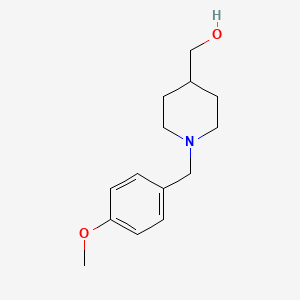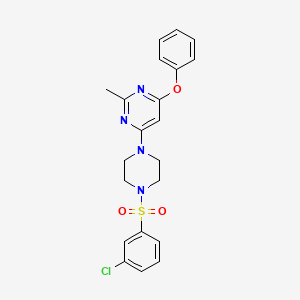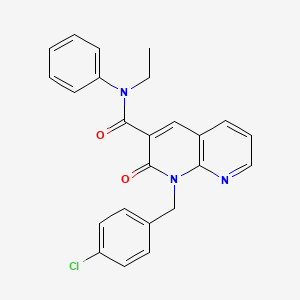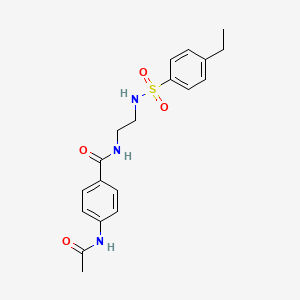![molecular formula C21H18N4O3S2 B2366397 1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848221-06-7](/img/structure/B2366397.png)
1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Synthesis Analysis
The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with 88% yield .
Molecular Structure Analysis
The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Chemical Reactions Analysis
This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .
Physical And Chemical Properties Analysis
The compound is a white powder that is soluble in DMSO at 100 mg/mL . It has an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 .
科学的研究の応用
Synthesis and Chemical Transformations
1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds are primarily involved in various synthesis and chemical transformation processes. For instance, Aleksandrov et al. (2012) describe the synthesis of related imidazo quinoxalines through the Weidenhagen reaction, highlighting the compound's utility in complex chemical syntheses (Aleksandrov, El’chaninov, & Dedeneva, 2012). Similarly, Chen and Liu (2016) explore the synthesis of imidazo quinoxalines via the Groebke reaction, further elucidating their role in creating diverse chemical structures (Chen & Liu, 2016).
Pharmaceutical Research
In pharmaceutical research, compounds like 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline are used in the development of new drugs. For instance, Yoo, Suh, and Park (1998) synthesized derivatives of imidazo quinoxalines for potential use in anticancer drugs, highlighting the importance of these compounds in therapeutic applications (Yoo, Suh, & Park, 1998).
Antibacterial Activity
Compounds structurally similar to 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have also been studied for their antibacterial properties. Alavi et al. (2017) synthesized quinoxaline sulfonamides to evaluate their antibacterial activities against various bacterial strains, emphasizing the compound's potential in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Corrosion Inhibition
In addition to pharmaceutical applications, these compounds are also investigated for their utility in materials science, such as corrosion inhibition. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors, which demonstrates the compound's potential in protecting materials from corrosion (Saraswat & Yadav, 2020).
作用機序
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-15-8-10-17(11-9-15)30(26,27)25-14-24(13-16-5-4-12-29-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFIDTYWTZQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
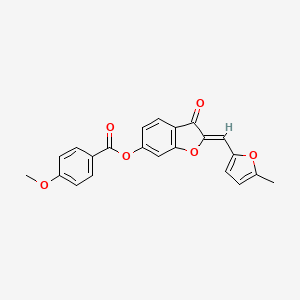
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)
